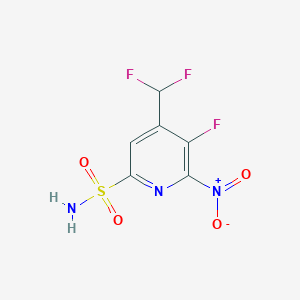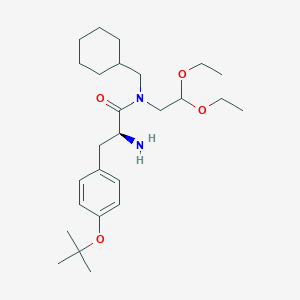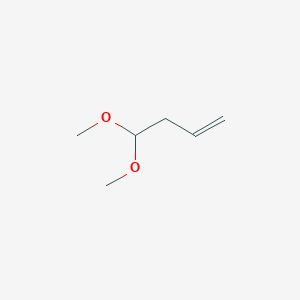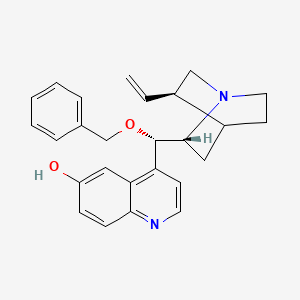
4-(Difluoromethyl)-5-fluoro-6-nitropyridine-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Difluoromethyl)-5-fluoro-6-nitropyridine-2-sulfonamide is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-5-fluoro-6-nitropyridine-2-sulfonamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired product yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow microreactor systems, which offer improved reaction efficiency and higher yields compared to traditional batch reactors. These systems allow for precise control of reaction parameters, such as temperature and residence time, leading to more efficient and scalable production processes .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Difluoromethyl)-5-fluoro-6-nitropyridine-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and strong acids or bases for substitution reactions. The reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of sulfonamide derivatives .
Wissenschaftliche Forschungsanwendungen
4-(Difluoromethyl)-5-fluoro-6-nitropyridine-2-sulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Wirkmechanismus
The mechanism of action of 4-(Difluoromethyl)-5-fluoro-6-nitropyridine-2-sulfonamide involves its interaction with specific molecular targets and pathways. The difluoromethyl and sulfonamide groups are known to enhance the compound’s binding affinity to certain enzymes and receptors, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Difluoromethyl)-5-methyl-1,2,4-triazol-3-one: Another compound with a difluoromethyl group, used in the synthesis of herbicides.
4-Fluoromethyl quinazolin(thi)ones: Compounds with similar fluorine-containing groups, used in pharmaceutical research.
Uniqueness
The presence of both difluoromethyl and sulfonamide groups enhances its reactivity and binding affinity, making it a valuable compound in various fields of research and industry .
Eigenschaften
Molekularformel |
C6H4F3N3O4S |
|---|---|
Molekulargewicht |
271.18 g/mol |
IUPAC-Name |
4-(difluoromethyl)-5-fluoro-6-nitropyridine-2-sulfonamide |
InChI |
InChI=1S/C6H4F3N3O4S/c7-4-2(5(8)9)1-3(17(10,15)16)11-6(4)12(13)14/h1,5H,(H2,10,15,16) |
InChI-Schlüssel |
XTPUIOPTTNCPAC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(N=C1S(=O)(=O)N)[N+](=O)[O-])F)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[1-(Aminomethyl)cyclobutyl]-3,3-dimethylcyclobutan-1-ol](/img/structure/B13148358.png)
![Morpholine,4-[(2-nitrosophenyl)sulfonyl]-](/img/structure/B13148363.png)
![Methyl 4'-propyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B13148364.png)




![4,8-bis(5-octylthiophen-2-yl)thieno[2,3-f][1]benzothiole](/img/structure/B13148414.png)




